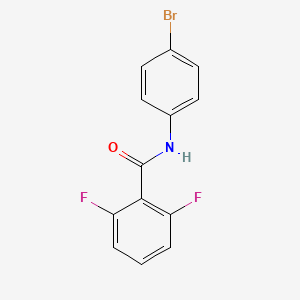
N-(4-bromophenyl)-2,6-difluorobenzamide
概要
説明
N-(4-bromophenyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C13H8BrF2NO and its molecular weight is 312.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.97573 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Insect Control and Pesticide Research
N-(4-bromophenyl)-2,6-difluorobenzamide and its analogues have been extensively studied for their potential use in controlling agricultural pests. Laboratory tests on compounds like diflubenzuron, which shares a similar structure, showed effectiveness in preventing the development of adult pink bollworms when fed to larvae. Such compounds have shown little systemic activity when applied to foliage, indicating their specificity and potential as insecticides (Flint et al., 1978).
2. Spectroscopic Analysis and Material Science
The compound has been subject to molecular docking and comparative vibrational spectroscopic analysis. Studies have shown its reactive nature and potential use in electro-optical applications, demonstrating its versatility beyond biological contexts. The vibrational frequencies and molecular electrostatic potential surfaces of this compound have been explored in detail (Dwivedi & Kumar, 2019).
3. Antiviral Activity
Research on derivatives of N-phenylbenzamide, which includes this compound, has indicated their potential in antiviral applications. Specific derivatives have demonstrated activity against Enterovirus 71 (EV 71) strains, suggesting their role in the development of antiviral drugs (Ji et al., 2013).
4. Acaricidal and Insecticidal Activities
Novel oxazoline derivatives containing a sulfur ether moiety, synthesized from intermediates including N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide, have displayed potent acaricidal activity. These compounds are particularly effective against eggs and larvae of certain mites, indicating their potential in agricultural pest control (Yu et al., 2015).
5. Dye Synthesis and Color Analysis
This compound has been utilized in the synthesis of dyes. The creation of symmetrical disazo direct dyes using this compound and its derivatives has been explored, with a focus on color determination using the CIELAB color space. This application highlights its role in the development of new dyes with specific color properties (Grad et al., 2013).
6. Reproduction Effects in Insect Studies
Studies have shown that analogues of this compound can affect the reproduction of certain insects. For instance, specific doses prevented reproduction in adult male or female Oncopeltus fasciatus, a type of large milkweed bug. This finding is significant for understanding the reproductive biology of insects and for potential pest control applications (Redfern et al., 1980).
7. Biosensing Applications
The compound has been used in the development of biosensors. A study involving a modified carbon paste electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide and nanocomposites showed effectiveness in the electrocatalytic determination of certain biomolecules. This application demonstrates its potential in the field of bioelectronics and biosensors (Karimi-Maleh et al., 2014).
8. Cancer Research and Drug Development
Research has indicated the potential of this compound derivatives in cancer treatment. Studies have explored how these compounds induce cell cycle arrest and apoptosis in cancer cells, particularly in lung cancer, via ROS-mediated pathways. This highlights its significance in the search for new anticancer drugs (Guo et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds may target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, they may inhibit the activity of essential enzymes, disrupt cell division, or interfere with DNA replication .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell death or growth inhibition .
Result of Action
Based on the activities of similar compounds, it may lead to cell death or growth inhibition in targeted organisms or cells .
Action Environment
The action, efficacy, and stability of N-(4-bromophenyl)-2,6-difluorobenzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its absorption and distribution. Temperature could affect its stability, while the presence of other substances could lead to interactions that affect its activity .
特性
IUPAC Name |
N-(4-bromophenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNQOIPWNMCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
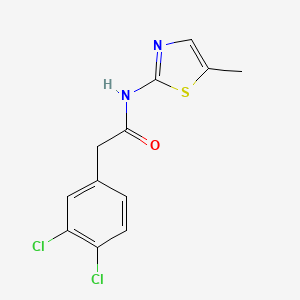
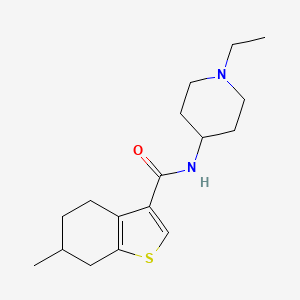
![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
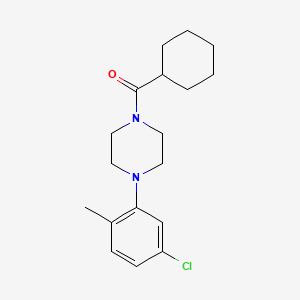
![3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)
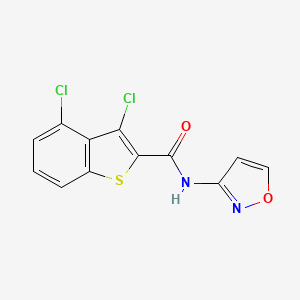
![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)
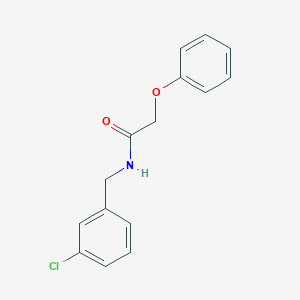

![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)
